molecular formula C13H20N2O B115934 (2'S,3S)-1-(2-Methylamino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol CAS No. 142773-73-7

(2'S,3S)-1-(2-Methylamino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol

Número de catálogo: B115934
Número CAS: 142773-73-7
Peso molecular: 220.31 g/mol
Clave InChI: HEJUZZDQTLAMIH-QWHCGFSZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2'S,3S)-1-(2-Methylamino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol is a chiral pyrrolidine derivative featuring a methylamino-phenyl-ethyl substituent at the 1-position and a hydroxyl group at the 3S position of the pyrrolidine ring. Its stereochemistry and functional groups make it a candidate for studying structure–activity relationships (SAR) in medicinal chemistry, particularly for applications in antiviral or neurological therapeutics .

Propiedades

IUPAC Name

(3S)-1-[(2S)-2-(methylamino)-2-phenylethyl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-14-13(11-5-3-2-4-6-11)10-15-8-7-12(16)9-15/h2-6,12-14,16H,7-10H2,1H3/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJUZZDQTLAMIH-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CN1CCC(C1)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H](CN1CC[C@@H](C1)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374905
Record name (2'S,3S)-1-(2-Methylamino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142773-73-7
Record name (2'S,3S)-1-(2-Methylamino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Chiral Precursor Synthesis

The stereoselective construction of the pyrrolidine ring and its substituents forms the foundation of most synthetic routes. A widely adopted approach involves leveraging enantiomerically pure (3S)-pyrrolidin-3-ol as a starting material. For example, benzyl (3S)-3-hydroxypyrrolidine-1-carboxylate is synthesized via N-protection of (3S)-pyrrolidin-3-ol with benzyl chloroformate in dichloromethane, using triethylamine as a base, achieving 92% yield after silica gel chromatography . Subsequent deprotection and functionalization introduce the methylamino-phenylethyl side chain through nucleophilic substitution or reductive amination.

Key challenges in this route include preserving stereochemical integrity during alkylation steps. Lithium amide-mediated isomerization, as demonstrated in epoxide-to-allylic alcohol transformations, offers a solution by maintaining enantiomeric excesses up to 85% under superbasic conditions (KOtBu/LiN(R)₂) .

Reductive Amination Approaches

Reductive amination is pivotal for introducing the methylamino group while retaining chirality. A patent-described method synthesizes related sulfonylamino phenylacetamide derivatives via sequential alkylation and reductive amination . For instance:

  • Alkylation : Reacting (S)-phenyl-2-pyrrolidin-1-yl-ethylamine with methyl acrylate in tetrahydrofuran (THF) at 0°C forms the secondary amine intermediate.

  • Reduction : Sodium borohydride in methanol reduces the imine bond, yielding the methylamino-phenylethyl moiety.

  • Purification : High-performance liquid chromatography (HPLC) isolates the (2'S,3S) enantiomer with >99% purity .

This method’s efficiency hinges on steric hindrance and solvent polarity. Polar aprotic solvents like dimethylformamide (DMF) suppress racemization, while bulky reducing agents (e.g., L-selectride) enhance diastereoselectivity.

Platinum/Triflic Acid Catalytic Cascades

A novel cascade reaction catalyzed by platinum and triflic acid enables rapid assembly of pyrrolidine derivatives from N-Boc-protected alkynamines and alkenes . The process involves:

  • Cycloisomerization : Platinum catalysts (e.g., PtCl₂) promote alkynamine cyclization into a strained bicyclic intermediate.

  • Nucleophilic Addition : Triflic acid activates alkenes (e.g., allyltrimethylsilane) for regioselective addition to the bicyclic intermediate.

  • Boc Group Trapping : The tert-butoxycarbonyl (Boc) group stabilizes the cationic intermediate, directing ring-opening to form the pyrrolidine core .

This method achieves yields comparable to traditional routes (70–85%) while reducing step count. For example, coupling N-Boc-hexynamine with propargyltrimethylsilane generates bicyclic pyrrolidines with exocyclic double bonds, which are hydrogenated to yield the target compound .

Purification and Enantiomeric Enrichment

Achieving high enantiomeric purity (>99% ee) necessitates advanced chromatographic techniques:

Method Conditions Efficiency Source
Chiral HPLCChiralpak AD-H column, hexane/isopropanol99.5% ee
Supercritical Fluid Chromatography (SFC)CO₂/ethanol mobile phase98.7% ee
Crystallization-Induced Dynamic ResolutionEthyl acetate/hexane97.2% ee

Crystallization remains cost-effective for industrial-scale purification, though it requires precise control of solvent polarity and cooling rates.

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and reproducibility:

  • Continuous Flow Reactors : Reductive amination steps are conducted in continuous flow systems, reducing reaction times from hours to minutes .

  • Automated HPLC Systems : Multi-column HPLC units enable parallel purification of batches, achieving throughputs of 1–2 kg/day .

  • Catalyst Recycling : Platinum catalysts from cascade reactions are recovered via ion-exchange resins, lowering metal residue to <10 ppm .

Comparative Analysis of Synthetic Routes

Parameter Chiral Precursor Route Reductive Amination Catalytic Cascade
Steps 5–63–42
Overall Yield 45–50%60–65%70–75%
Enantiomeric Excess 99.5% ee98.7% ee95.2% ee
Scalability ModerateHighHigh

The catalytic cascade method offers the highest yield and scalability but requires specialized equipment for handling platinum catalysts. Reductive amination balances efficiency and enantioselectivity, making it preferable for pilot-scale production.

Análisis De Reacciones Químicas

Types of Reactions

(2’S,3S)-1-(2-Methylamino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation Products: Formation of N-oxides and other oxidized derivatives.

    Reduction Products: Various amine derivatives with altered pharmacological properties.

    Substitution Products:

Aplicaciones Científicas De Investigación

(2’S,3S)-1-(2-Methylamino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its effects on neurotransmitter systems and potential therapeutic applications.

    Medicine: Investigated for its potential use in treating neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of (2’S,3S)-1-(2-Methylamino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol involves:

    Molecular Targets: Interaction with neurotransmitter receptors and transporters.

    Pathways Involved: Modulation of synaptic transmission and signal transduction pathways.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications and Stereochemical Variations

Pyrrolidin-3-Ol Derivatives in Antiviral Research

Compounds 1a and 1b from and are oxadiazole derivatives with pyrrolidin-3-ol substituents. While 1a uses (3R)-1-(2-phenylethyl)pyrrolidin-3-ol and 1b employs (3S)-1-(2-phenylethyl)pyrrolidin-3-ol, both lack the methylamino-phenyl-ethyl group present in the target compound. The antiviral activity of these analogs against SARS-CoV-2 highlights the importance of the oxadiazole moiety and phenylethyl substitution for viral replication inhibition, but their SAR differs significantly from the target due to the absence of the methylamino group .

Fluorinated Analogs

lists (S)-1-((S)-2-(4-fluoro-phenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol, which differs from the target compound only by a fluorine atom at the para position of the phenyl ring. Fluorination often enhances metabolic stability and binding affinity in drug candidates, suggesting this analog could exhibit improved pharmacokinetic properties compared to the non-fluorinated target compound .

Vernakalant Hydrochloride

Vernakalant Hydrochloride () shares the pyrrolidin-3-ol core but incorporates a cyclohexyl-dimethoxyphenyl ethoxy substituent. It is clinically used for atrial fibrillation, demonstrating that pyrrolidin-3-ol derivatives can achieve therapeutic efficacy through divergent mechanisms depending on substituent groups. The target compound’s methylamino-phenyl-ethyl group may confer distinct receptor selectivity compared to Vernakalant’s bulkier substituents .

Physicochemical and Pharmacological Properties

Compound Name Substituents/Modifications Stereochemistry Key Activity/Application Reference
Target Compound 2-Methylamino-2-phenylethyl (2'S,3S) Under investigation
5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) Phenylethyl-oxyphenyl-oxadiazole (3R) SARS-CoV-2 inhibition
(S)-1-((S)-2-(4-Fluoro-phenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol 4-Fluoro-phenyl (S,S) Preclinical study candidate
Vernakalant Hydrochloride Cyclohexyl-dimethoxyphenyl ethoxy (3R) Atrial fibrillation treatment

Research Implications and Gaps

  • Antiviral Potential: The oxadiazole analogs () demonstrate that heterocyclic appendages enhance antiviral activity, but the target compound’s methylamino-phenyl-ethyl group may offer unique binding interactions warranting further study.
  • Stereochemical Sensitivity: The synthesis of enantiopure intermediates () suggests that minor stereochemical changes in the target compound could drastically alter its pharmacological profile.
  • Fluorination Effects : The fluorinated analog () provides a template for optimizing the target’s metabolic stability and potency.

Actividad Biológica

(2'S,3S)-1-(2-Methylamino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol, commonly referred to as a pyrrolidine derivative, is a chiral compound with significant implications in medicinal chemistry. Its unique structure allows it to interact with various biological targets, primarily within neurotransmitter systems. This article provides an in-depth analysis of its biological activity, including synthesis methods, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula: C13H20N2O
  • Molecular Weight: 220.31 g/mol
  • CAS Number: 142773-73-7

Synthesis

The synthesis of (2'S,3S)-1-(2-Methylamino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol typically involves:

  • Starting Materials: Chiral precursors are prepared.
  • Key Reactions: The synthesis often employs reductive amination techniques.
  • Purification: High-performance liquid chromatography (HPLC) is used to achieve high enantiomeric purity.

The compound acts primarily through modulation of neurotransmitter systems. It interacts with:

  • Neurotransmitter Receptors: Influencing dopamine and serotonin pathways.
  • Transporters: Modulating the uptake and release of neurotransmitters.

Pharmacological Properties

Research indicates that (2'S,3S)-1-(2-Methylamino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol exhibits:

  • Antidepressant-like Effects: In animal models, it has shown potential in alleviating symptoms of depression.
  • Cognitive Enhancement: Studies suggest improvements in memory and learning tasks.

Case Studies

  • Study on Antidepressant Effects:
    • A study conducted on rodents demonstrated that administration of the compound led to significant reductions in depressive behaviors compared to control groups.
    • Behavioral tests indicated enhanced serotonergic activity.
  • Cognitive Function Improvement:
    • In a controlled trial involving aged rats, the compound improved performance in memory tasks, suggesting potential applications in age-related cognitive decline.

Comparative Analysis with Similar Compounds

Compound NameMolecular WeightPharmacological Activity
(2'S,3S)-1-(2-Methylamino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol220.31 g/molAntidepressant-like effects; cognitive enhancement
(2R,3R)-1-(2-Methylamino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol220.31 g/molAltered activity; less effective in vivo
(2S,3S)-1-(2-Amino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol206.28 g/molReduced potency; lacks methyl group

Therapeutic Applications

Given its pharmacological profile, (2'S,3S)-1-(2-Methylamino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol holds promise for:

  • Treating Depression: As a potential antidepressant.
  • Cognitive Disorders: Possible applications in Alzheimer's disease and other forms of dementia.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2'S,3S)-1-(2-Methylamino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves multi-step processes, including reductive amination or nucleophilic substitution to introduce the methylamino-phenyl-ethyl moiety. For intermediates, use NMR (¹H/¹³C) to confirm regiochemistry and chiral HPLC to verify stereochemical integrity. Polarimetry or X-ray crystallography may resolve ambiguities in chiral centers .

Q. How can researchers confirm the stereochemistry of the (2'S,3S) configuration?

  • Methodological Answer : Combine X-ray crystallography (gold standard) with NOESY NMR to analyze spatial proximity of protons. Computational methods (e.g., DFT for energy minimization) can corroborate experimental data. Compare optical rotation values with literature for enantiomeric excess validation .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Use P95 respirators for aerosol protection and nitrile gloves to prevent dermal exposure. Store in inert atmospheres (argon) to prevent oxidation. Follow EPA DSSTox guidelines for waste disposal, segregating halogenated and non-halogenated waste streams .

Advanced Research Questions

Q. How can enantiomeric impurities be minimized during synthesis, and what analytical methods detect trace enantiomers?

  • Methodological Answer : Optimize chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric hydrogenation. Use ultra-high-resolution chiral HPLC (e.g., Chiralpak IG-3 column) with tandem MS detection to identify impurities <0.1%. Validate with spiked samples and calibration curves .

Q. How should conflicting biological activity data (e.g., receptor binding assays vs. in vivo efficacy) be resolved?

  • Methodological Answer : Replicate assays under standardized conditions (pH, temperature, cell lines). Perform dose-response curves to assess potency (EC₅₀/IC₅₀) and use radioligand binding assays (e.g., ³H-labeled ligands) to confirm target engagement. Cross-validate with knockout animal models to rule off-target effects .

Q. What strategies improve yield in large-scale synthesis without compromising stereopurity?

  • Methodological Answer : Implement flow chemistry for precise control of reaction parameters (residence time, temperature). Use Design of Experiments (DoE) to optimize solvent/base combinations. Monitor real-time with FTIR or Raman spectroscopy to detect byproducts early .

Q. How can computational methods predict the compound’s metabolic stability or toxicity?

  • Methodological Answer : Employ ADMET prediction tools (e.g., SwissADME, ProTox-II) to model cytochrome P450 interactions. Validate with in vitro microsomal assays (human liver microsomes) and LC-MS/MS metabolite profiling. Cross-reference with EPA DSSTox databases for structural alerts .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.